molecular formula C22H18ClNO4 B11126620 7-Chloro-1-phenyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

7-Chloro-1-phenyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11126620
M. Wt: 395.8 g/mol
InChI Key: VSMICWNRUDGSNT-UHFFFAOYSA-N
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Description

7-Chloro-1-phenyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a chromeno-pyrrole core, a phenyl group, and a tetrahydrofuran-2-ylmethyl substituent

Preparation Methods

The synthesis of 7-Chloro-1-phenyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Chromeno-Pyrrole Core: This step involves the cyclization of appropriate precursors to form the chromeno-pyrrole core. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.

    Introduction of the Phenyl Group: The phenyl group is introduced through a substitution reaction, where a suitable phenylating agent reacts with the intermediate compound.

    Addition of the Tetrahydrofuran-2-ylmethyl Group: This step involves the addition of the tetrahydrofuran-2-ylmethyl group to the core structure. This can be achieved through a nucleophilic substitution reaction, where the tetrahydrofuran-2-ylmethyl group acts as the nucleophile.

    Chlorination: The final step involves the introduction of the chlorine atom at the 7th position. This can be achieved through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

7-Chloro-1-phenyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where the chromeno-pyrrole core is oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be performed to reduce the chromeno-pyrrole core or the phenyl group. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the chromeno-pyrrole core, while substitution reactions may yield derivatives with different functional groups at the 7th position.

Scientific Research Applications

7-Chloro-1-phenyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s potential biological activity is of interest in the study of enzyme inhibition and receptor binding. It may serve as a lead compound in the development of new pharmaceuticals.

    Medicine: Research into the compound’s pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or anticancer activity.

    Industry: The compound’s chemical reactivity makes it useful in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 7-Chloro-1-phenyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar compounds to 7-Chloro-1-phenyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione include other chromeno-pyrrole derivatives and compounds with similar substituents. These compounds may share similar chemical reactivity and biological activity but differ in their specific properties and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.

Properties

Molecular Formula

C22H18ClNO4

Molecular Weight

395.8 g/mol

IUPAC Name

7-chloro-2-(oxolan-2-ylmethyl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H18ClNO4/c23-14-8-9-17-16(11-14)20(25)18-19(13-5-2-1-3-6-13)24(22(26)21(18)28-17)12-15-7-4-10-27-15/h1-3,5-6,8-9,11,15,19H,4,7,10,12H2

InChI Key

VSMICWNRUDGSNT-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

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